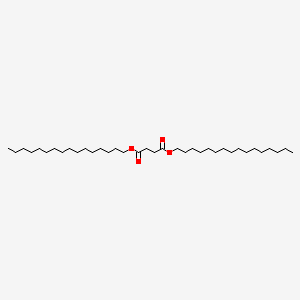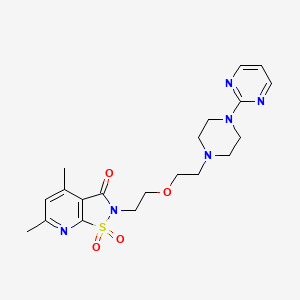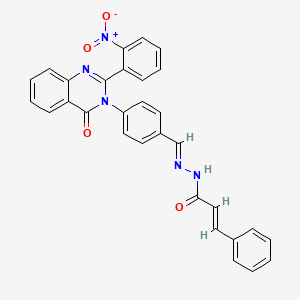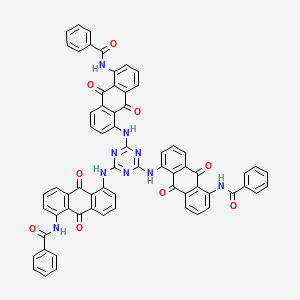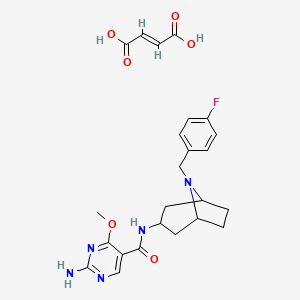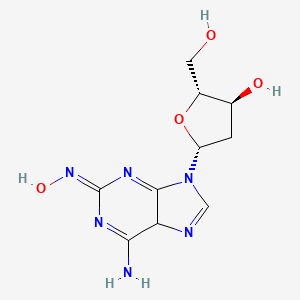
2-Amino-N(sup 6)-hydroxy-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine typically involves multi-step organic reactions. One common method involves the protection of the hydroxyl groups of deoxyadenosine, followed by selective amination and hydroxylation at the N6 position. The reaction conditions often include the use of protecting groups such as silyl ethers and reagents like ammonia or hydroxylamine under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis and purification systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of novel nucleoside analogs and as a probe in studying nucleic acid interactions.
Biology: Employed in the study of DNA repair mechanisms and as a tool in genetic engineering.
Medicine: Investigated for its potential antiviral and anticancer properties, as well as its role in modulating immune responses.
Industry: Utilized in the development of diagnostic assays and as a component in biotechnological applications
Mecanismo De Acción
The mechanism of action of 2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid functions. This compound can inhibit enzymes involved in DNA replication and repair, leading to the disruption of cellular processes. Molecular targets include DNA polymerases and other nucleic acid-binding proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-hydroxyaminopurine: A similar compound with modifications at the purine ring, used in similar research applications.
2-Amino-N(sup 6)-methyl-2’-deoxyadenosine: Another analog with a methyl group at the N6 position, used in studies of DNA methylation and gene expression.
Uniqueness
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine is unique due to its specific hydroxylation at the N6 position, which imparts distinct chemical and biological properties. This modification allows for unique interactions with nucleic acids and proteins, making it a valuable tool in various research fields .
Propiedades
Número CAS |
136494-33-2 |
|---|---|
Fórmula molecular |
C10H14N6O4 |
Peso molecular |
282.26 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-[(2E)-6-amino-2-hydroxyimino-5H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O4/c11-8-7-9(14-10(13-8)15-19)16(3-12-7)6-1-4(18)5(2-17)20-6/h3-7,17-19H,1-2H2,(H2,11,13,15)/t4-,5+,6+,7?/m0/s1 |
Clave InChI |
CTXDCYOZLBRTSE-CUWOBHIPSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=N/C(=N/O)/N=C3N)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3C2=NC(=NO)N=C3N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


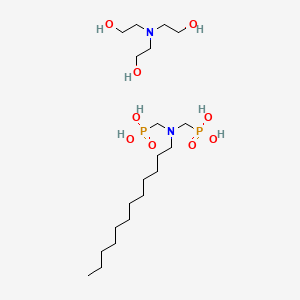
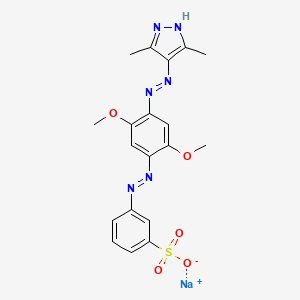
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione](/img/structure/B12711303.png)
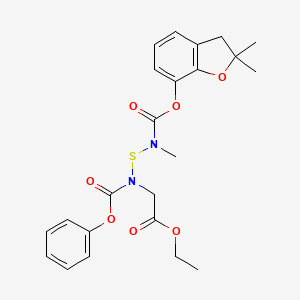
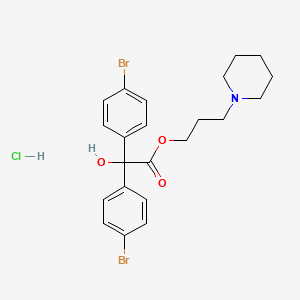
![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)

